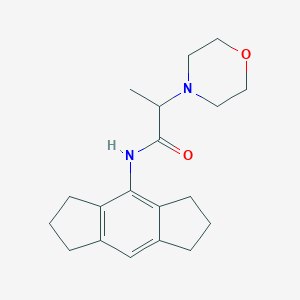
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HU-210 and is a potent cannabinoid receptor agonist. HU-210 is a synthetic analog of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 has been shown to have a much higher affinity for the cannabinoid receptors than THC, making it a valuable tool for studying the endocannabinoid system.
作用机制
HU-210 acts as a potent agonist of the CB1 and CB2 receptors, binding to these receptors and activating them. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, glutamate, and GABA. HU-210 has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, HU-210 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using HU-210 in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using HU-210 is its potency, which can make it difficult to control the dose and can lead to unwanted side effects.
未来方向
There are several future directions for research on HU-210. One area of interest is the development of new analogs of HU-210 with improved potency and selectivity for the cannabinoid receptors. Another area of interest is the study of the effects of HU-210 on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms of action of HU-210 and its potential applications in the treatment of various diseases and conditions.
合成方法
The synthesis of HU-210 involves several steps, including the reaction of 1,3-cyclohexadiene with 1,3-cyclohexadiene carboxylic acid to form 1,3-cyclohexadiene carboxylic acid anhydride. The anhydride is then reacted with 4-morpholinylpropanol to form the intermediate product, which is then reacted with 1,3-cyclohexadiene to form HU-210.
科学研究应用
HU-210 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. HU-210 has been used to study the endocannabinoid system, which is involved in regulating pain, appetite, mood, and memory.
属性
分子式 |
C19H26N2O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18/h12-13H,2-11H2,1H3,(H,20,22) |
InChI 键 |
JADBWJCNOZTILT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
规范 SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)





![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)


![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)